

# preventing byproduct formation in 1,2-dichloroethane reactions

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## Compound of Interest

Compound Name: 1,2-Dichloroethane

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## Technical Support Center: 1,2-Dichloroethane Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **1,2-dichloroethane** (EDC). The following sections address common issues related to byproduct formation in key reactions involving EDC.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

### Vinyl Chloride Monomer (VCM) Production via Pyrolysis of 1,2-Dichloroethane

**Q1:** What are the primary byproducts I should expect during the thermal cracking (pyrolysis) of **1,2-dichloroethane** to produce vinyl chloride?

**A1:** The thermal pyrolysis of **1,2-dichloroethane** (EDC) is a free-radical chain reaction that, in addition to the desired product, vinyl chloride (VCM), can generate a range of byproducts. The most common impurities include:

- Acetylene: Formed through the cracking of VCM at high temperatures.

- Chloroprene: A significant byproduct that can polymerize and cause fouling.
- 1,3-Butadiene: Can be formed through various side reactions.
- Vinylidene chloride: An isomer of VCM.
- 1,1,2-Trichloroethane: Formation is suppressed by inhibitors like oxygen or dimethylformamide (DMF) during the initial direct chlorination of ethylene to produce EDC.[\[1\]](#)
- Benzene: Can form at high temperatures and contribute to coke formation.[\[2\]](#)
- Ethylene: A minor byproduct resulting from surface-induced dechlorination of EDC.[\[2\]](#)
- Methyl chloride and Dichloromethane: Can be observed at higher concentrations of initiators like carbon tetrachloride.[\[2\]](#)

The formation of these byproducts is influenced by factors such as reaction temperature, pressure, and the purity of the EDC feed. Some byproducts, like chloroprene, can polymerize into rubbery materials that foul equipment.[\[3\]](#)

Q2: My VCM yield is lower than expected, and I'm observing significant coke formation. What are the likely causes and how can I mitigate this?

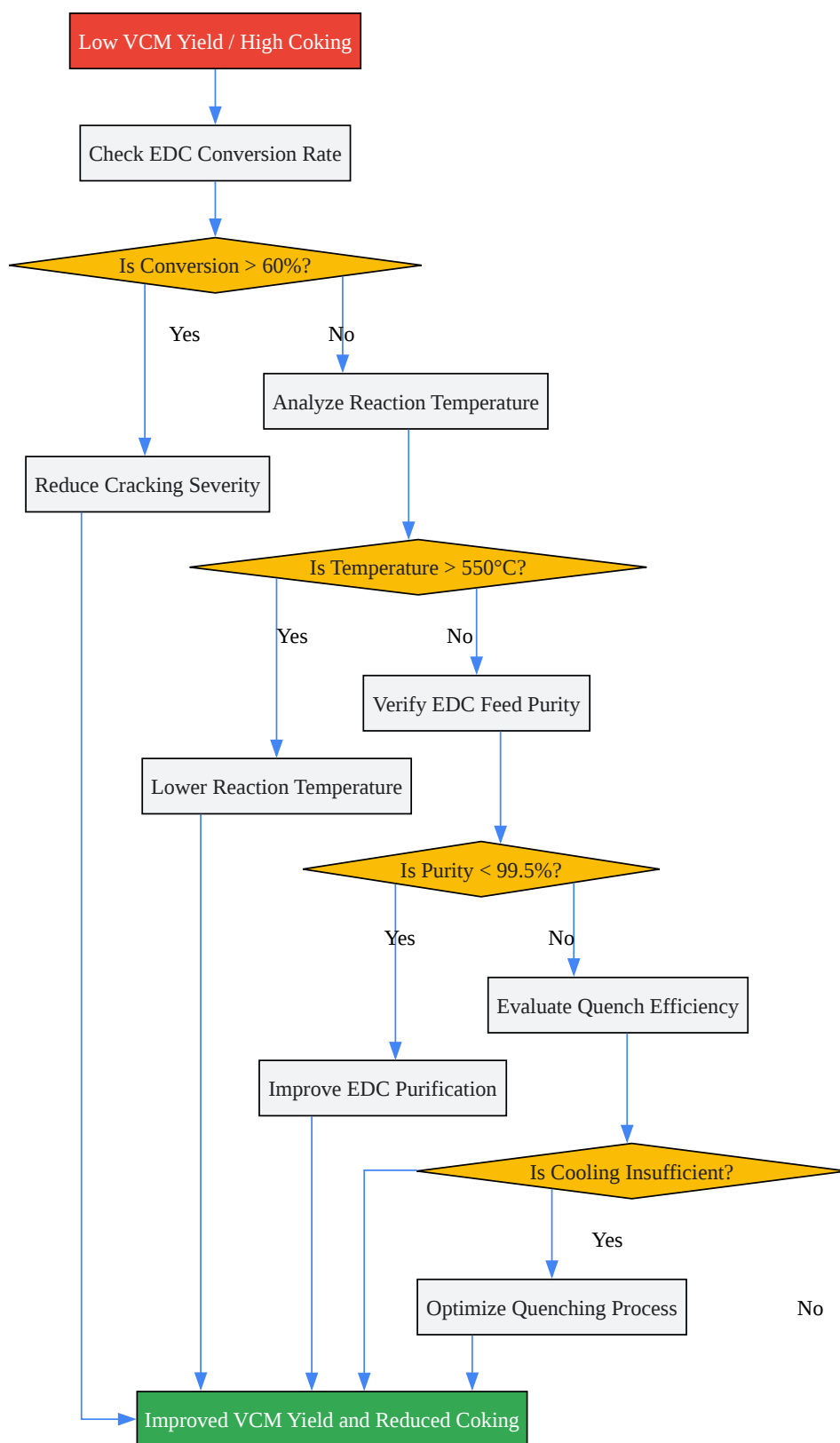
A2: Low VCM yield and excessive coke formation are common issues in EDC pyrolysis. The primary causes and troubleshooting steps are outlined below:

- High Cracking Severity: Pushing for higher EDC conversion rates per pass (depth of cracking) significantly increases the formation of coke precursors like acetylene and benzene.[\[4\]](#)[\[5\]](#) It is recommended to maintain an EDC conversion rate of around 50-60% to minimize byproduct formation.[\[1\]](#)[\[6\]](#)
- High Reaction Temperature: While higher temperatures increase the reaction rate, they also promote side reactions leading to coke. The optimal temperature range is typically 500-550°C.[\[1\]](#)
- Impurities in EDC Feed: The presence of impurities, particularly iron (from corrosion) and free chlorine, can catalyze coke formation.[\[7\]](#) Ensure the EDC feed is purified to at least

99.5%.[\[3\]](#)[\[8\]](#)

- Insufficient Quenching: Rapidly cooling the reactor effluent is crucial to stop the pyrolysis reactions and prevent further decomposition of VCM and the formation of byproducts.[\[1\]](#) This is typically achieved by quenching with cold **1,2-dichloroethane**.

Troubleshooting Workflow for Low VCM Yield and Coking



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Caption: Troubleshooting workflow for low VCM yield and coking.

Q3: How can I quantitatively assess the impact of initiators on byproduct formation?

A3: The addition of initiators, such as carbon tetrachloride (CCl<sub>4</sub>), can enhance the conversion of EDC to VCM but also affects the byproduct profile. A gas chromatography (GC) pyrolysis apparatus can be used for detailed quantitative analysis.

| Byproduct          | Change with CCl <sub>4</sub> Addition (650-1300 ppm) |
|--------------------|--|
| Methane            | Initial drop, then levels off                        |
| Ethylene           | Initial drop, then levels off                        |
| 1,1-Dichloroethane | Initial increase, then remains constant              |
| Methyl chloride    | Increase   |
| Dichloromethane    | Increase   |

Data from a study on **1,2-dichloroethane** cracking using a GC pyrolysis device.[\[2\]](#)

## Synthesis of Ethylenediamine from 1,2-Dichloroethane and Ammonia

Q1: What are the major byproducts in the synthesis of ethylenediamine (EDA) from **1,2-dichloroethane** and ammonia?

A1: The reaction of **1,2-dichloroethane** with ammonia is a nucleophilic substitution. The primary product is ethylenediamine (EDA). However, the newly formed EDA can also react with the starting **1,2-dichloroethane**, leading to the formation of higher molecular weight polyethylene amines as byproducts. The main byproducts are:

- Diethylenetriamine (DETA)
- Triethylenetetramine (TETA)
- Piperazine and its derivatives

Q2: How can I maximize the yield of ethylenediamine and minimize the formation of higher polyamines?

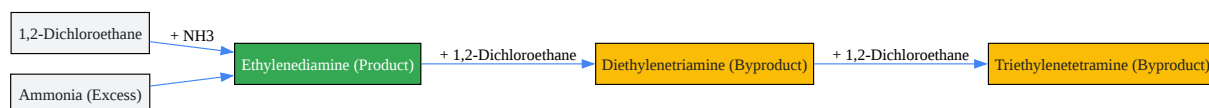
A2: To favor the formation of ethylenediamine over its higher analogues, it is crucial to use a large excess of ammonia relative to **1,2-dichloroethane**. This increases the probability that a molecule of **1,2-dichloroethane** will react with ammonia rather than with the desired ethylenediamine product.

| Parameter                 | Optimal Condition |
|---------------------------|-------------------|
| Molar Ratio (Ammonia:EDC) | 30:1              |
| Reaction Temperature      | 160°C             |
| Reaction Pressure         | 6 MPa             |
| Ammonia Concentration     | 60 wt%            |
| Residence Time            | 5 minutes         |

Optimal conditions for EDA synthesis in a tubular reactor.[9]

Under these conditions, a yield of up to 64.24% for ethylenediamine has been reported in a continuous process.[10]

#### Reaction Pathway for Ethylenediamine Synthesis and Byproduct Formation



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Caption: Synthesis of ethylenediamine and its major byproducts.

## Reactions of 1,2-Dichloroethane with Potassium Hydroxide (KOH)

Q1: What is the expected product when **1,2-dichloroethane** is treated with aqueous KOH versus alcoholic KOH?

A1: The solvent plays a critical role in determining the reaction pathway and the major product.

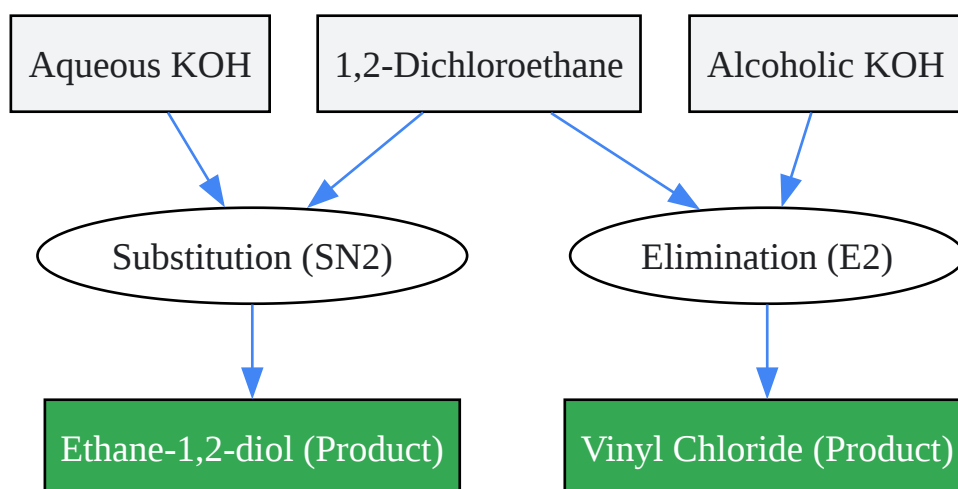
- Aqueous KOH: In an aqueous solution, the hydroxide ion ( $\text{OH}^-$ ) acts as a nucleophile, leading to a substitution reaction ( $\text{S}_\text{N}2$ ). Both chlorine atoms are replaced by hydroxyl groups, forming ethane-1,2-diol (ethylene glycol).[\[11\]](#)
- Alcoholic KOH: In an alcoholic solvent, the hydroxide ion acts as a strong base, favoring an elimination reaction (dehydrohalogenation). This results in the formation of vinyl chloride. With excess alcoholic KOH, a second elimination can occur to produce vinyl acetylene.[\[11\]](#)

Q2: I am trying to synthesize ethylene glycol, but I am getting some elimination byproducts. How can I improve the selectivity of the substitution reaction?

A2: To favor substitution over elimination:

- Ensure the solvent is primarily water: The presence of alcohol will promote the elimination pathway.
- Use a lower reaction temperature: Higher temperatures tend to favor elimination reactions.
- Choose a less sterically hindered base if possible, although KOH is standard.

Reaction Pathways with Aqueous vs. Alcoholic KOH



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Caption: Divergent reaction pathways of **1,2-dichloroethane** with KOH.

## Experimental Protocols

### Protocol 1: Purification of Recycled 1,2-Dichloroethane from VCM Production

This protocol outlines the general steps for purifying unreacted **1,2-dichloroethane** (EDC) that is recycled from the VCM production process. The goal is to remove both low-boiling and high-boiling byproducts to achieve a purity of >99.5% before re-introducing it into the pyrolysis furnace.

#### 1. Materials and Equipment:

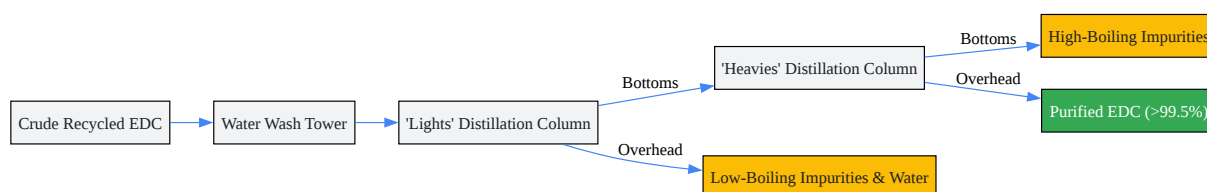
- Crude recycled EDC stream
- Distillation columns (a "lights" column and a "heavies" column)
- Water wash tower
- Caustic scrubber (if significant acidic impurities are present)

#### 2. Procedure:



- **Water Wash:** The combined crude EDC stream is first passed through a water wash tower to remove a majority of any water produced during oxychlorination.[8]
- **"Lights" Distillation:** The washed EDC is fed into the first distillation column (the "lights" column). In this column, water and low-boiling point impurities are removed as the overhead product.[8]
- **"Heavies" Distillation:** The bottoms product from the "lights" column, which contains the EDC and higher-boiling impurities, is then fed into a second distillation column (the "heavies" column).
- **Product Collection:** Pure EDC (with a purity of >99.5%) is collected as the overhead product from the "heavies" column.[8] The high-boiling impurities are removed as the bottoms product.
- **Analysis:** The purity of the final EDC product should be verified using gas chromatography.

#### Process Flow for EDC Purification



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Caption: Purification process for recycled **1,2-dichloroethane**.

## Protocol 2: Laboratory Scale Synthesis of Ethylenediamine

This protocol is adapted from industrial processes for a laboratory setting to favor the formation of ethylenediamine (EDA) over higher polyamines.

#### 1. Materials and Equipment:

- **1,2-dichloroethane** (EDC)
- Aqueous ammonia (e.g., 28-30%)
- High-pressure autoclave or reactor
- Distillation apparatus
- Sodium hydroxide (NaOH) for neutralization
- Magnetic stirrer and heating mantle

#### 2. Procedure:

- **Reactant Charging:** In a high-pressure autoclave, place a stir bar and add the aqueous ammonia. The molar ratio of ammonia to EDC should be at least 20:1 to minimize byproduct formation.
- **EDC Addition:** Slowly add the **1,2-dichloroethane** to the autoclave while stirring.
- **Reaction:** Seal the autoclave and heat it to a temperature of approximately 120-180°C.<sup>[12]</sup> The pressure will increase due to the vapor pressure of the reactants at this temperature. Maintain the reaction for a set period (e.g., 1-2 hours) with continuous stirring.
- **Cooling and Depressurization:** After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
- **Neutralization:** Transfer the reaction mixture to a round-bottom flask. Add sodium hydroxide solution to neutralize the ammonium chloride formed during the reaction and to liberate the free amines.
- **Purification:**

- Ammonia Removal: Gently heat the mixture to drive off the excess ammonia.
- Fractional Distillation: Perform a fractional distillation of the remaining mixture. Collect the fraction that boils at approximately 116-118°C, which corresponds to ethylenediamine.
- Analysis: The purity of the collected fraction can be assessed using techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

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